molecular formula C16H32O2 B152031 Palmitic acid-16,16,16-d3 CAS No. 75736-53-7

Palmitic acid-16,16,16-d3

Cat. No. B152031
CAS RN: 75736-53-7
M. Wt: 259.44 g/mol
InChI Key: IPCSVZSSVZVIGE-FIBGUPNXSA-N
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Description

Palmitic acid, also known as hexadecanoic acid, is a saturated fatty acid commonly found in both animals and plants. It is a major component of palm oil and is also present in human and animal fat as well as dairy products. Palmitic acid plays a crucial role in cellular structure and metabolism, serving as a key building block for the lipid bilayer of cell membranes and as a substrate for energy production .

Synthesis Analysis

The synthesis of deuterium-labeled palmitic acids, such as palmitic acid-16,16,16-d3, involves the incorporation of deuterium atoms into the fatty acid chain. A versatile procedure for the preparation of deuterium-labeled palmitic acid has been described, which uses tris(triphenylphosphine)chlororhodium(I) as a catalyst for the incorporation of deuterium . Another synthesis route for highly deuterated palmitic acids involves the use of 2,2'-bithienyl, followed by alkylations and reductive desulfurisation10.

Molecular Structure Analysis

Palmitic acid is a long-chain carboxylic acid with a 16-carbon backbone. Its molecular structure consists of a saturated hydrocarbon chain with a terminal carboxyl group, which contributes to its amphiphilic nature. This structure allows palmitic acid to interact with various molecular assemblies, such as micelles and liposomes, influencing their surface structure and dynamic properties .

Chemical Reactions Analysis

Palmitic acid can undergo various chemical reactions due to its carboxyl group. It can be esterified to form triglycerides, which are the main form of stored energy in animals. In the human body, palmitic acid can be involved in protein palmitoylation, a post-translational modification that affects protein targeting and function . Additionally, palmitic acid can be converted into phospholipids, diacylglycerol, and ceramides, which are important for cell signaling and inflammatory responses .

Physical and Chemical Properties Analysis

Palmitic acid has a melting point of 62.9°C and is solid at room temperature. It is insoluble in water but soluble in organic solvents. In biological systems, palmitic acid can influence the phase behavior of lipid mixtures, such as those found in cell membranes. For example, mixtures of dipalmitoylphosphatidylcholine and palmitic acid exhibit various phase transitions and structural rearrangements depending on their composition and temperature . The physical properties of palmitic acid, such as its melting point and solubility, are important for its function in biological membranes and its metabolism within the body .

Case Studies

In the context of early human development, palmitic acid is essential for the formation of membrane, secretory, and transport lipids. It is also involved in the accumulation of adipose tissue in infants, with human milk providing a unique triglyceride structure that includes palmitic acid at the glycerol center carbon . Another study highlights the anti-inflammatory and antitumor activities of palmitic acid in prostate cancer cells, where it inhibits cell proliferation and metastasis by targeting the PI3K/Akt pathway . Additionally, the distribution of palmitic acid in plasma and chylomicron triglycerides has been studied in piglets, showing the importance of dietary triglyceride structure on the absorption and metabolism of palmitic acid .

Scientific Research Applications

Pheromone Biosynthesis

Palmitic acid-16,16,16-d3 plays a role in the biosynthesis of sex pheromones in the turnip moth. Topical application of (16-D3)palmitic acid to pheromone glands led to the biosynthesis of components like (Z)-5-decenyl, (Z)-7-dodecenyl-, and (Z)-9-tetradecenyl acetate, indicating its involvement in the pheromone biosynthesis pathway (Lofstedt et al., 1986).

Fatty Acid Inheritance in Flax

Research on the inheritance of palmitic acid in flax indicated its crucial role in the production of margarine, shortening, and other fat products. The study showed the control of the high palmitic acid character in a flax mutant was due to the pleiotropic effect of a single additive gene, highlighting the potential for breeding practices to influence the fatty acid composition in crop species (Ntiamoah et al., 1995).

Early Human Development

Palmitic acid, including isotopes like palmitic acid-16,16,16-d3, is an essential component of membrane, secretory, and transport lipids in early human development. It plays a crucial role in protein palmitoylation and as a signal molecule, suggesting its significant importance beyond being a mere dietary component (Innis, 2016).

Anaerobic Biodegradation

Studies on the anaerobic biodegradation of palmitic acid revealed the dynamics of long-chain fatty acid (LCFA) accumulation and its impact on anaerobic sludge, highlighting the implications for waste management and biogas production (Pereira et al., 2005).

Electronic and Optical Properties

Research into the electronic and optical properties of palmitic acid has shown its potential applications in medicine, pharmaceuticals, cosmetics technology, foods, and even fuel. The understanding of its structural, electronic, and optical properties underpins its versatility in various industrial applications (Santos et al., 2021).

Drug Design and Formulation

Palmitic acid's unique amphiphilic sperm-like skeleton has been utilized in drug design and formulation, indicating its significance in organic/medicinal chemistry and pharmaceutics applications (Rabie, 2022).

Physiological Role and Metabolism

The physiological role and metabolism of palmitic acid in the human body are crucial, accounting for 20–30% of total fatty acids. Understanding its role can lead to insights into dietary balance and its implications for health and disease management (Carta et al., 2017).

properties

IUPAC Name

16,16,16-trideuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493909
Record name (16,16,16-~2~H_3_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitic acid-16,16,16-d3

CAS RN

75736-53-7
Record name (16,16,16-~2~H_3_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75736-53-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CL Price - 2012 - search.proquest.com
Cytochromes P450 are a superfamily of haem-thiolate proteins found in all kingdoms of life. To date 11294 enzymes have been identified and have been shown to be involved in the …
Number of citations: 4 search.proquest.com
NAP Vaz, JW Doane, ME Neubert - Molecular Crystals and Liquid …, 1981 - Taylor & Francis
A new phase in the simple lipid bilayer system (potassium palmitate-water) in the vicinity of the L α to gel phase transition is studied using deuterium magnetic resonance. In this phase …
Number of citations: 13 www.tandfonline.com
K Wardelmann, M Rath, JP Castro, S Blümel, M Schell… - Antioxidants, 2021 - mdpi.com
Mitochondria are critical for hypothalamic function and regulators of metabolism. Hypothalamic mitochondrial dysfunction with decreased mitochondrial chaperone expression is present …
Number of citations: 7 www.mdpi.com
N Shen, X Jiang, Z Yin, C Liu, X Gao, B Cai, K Zhou… - 2023 - researchsquare.com
Type I interferon (IFN-I) is essential in the development of Systemic Lupus Erythematosus (SLE) and many other autoimmune diseases. To explore the metabolic regulations of IFN-I …
Number of citations: 2 www.researchsquare.com
HY Wang, C Quan, C Hu, B Xie, Y Du, L Chen… - Biology …, 2016 - journals.biologists.com
The low-density lipoprotein receptor (LDLR) plays a critical role in the liver for the clearance of plasma low-density lipoprotein (LDL). Its deficiency causes hypercholesterolemia in many …
Number of citations: 16 journals.biologists.com
M Sysi-Aho, A Ermolov, PV Gopalacharyulu, A Tripathi… - 2011 - academia.edu
Recent evidence from serum metabolomics indicates that specific metabolic disturbances precede b-cell autoimmunity in humans and can be used to identify those children who …
Number of citations: 0 www.academia.edu
F Solger - 2021 - opus.bibliothek.uni-wuerzburg.de
Neisseria gonorrhoeae are Gram-negative bacteria with diplococcal shape. As an obligate human pathogen, it is the causative agent of gonorrhoea, a sexually transmitted disease. …
Number of citations: 1 opus.bibliothek.uni-wuerzburg.de
曾雅玲, 江宇, 李明, 吴鹏飞… - Journal of Forest & …, 2023 - search.ebscohost.com
: 为探究不同品系杉木树皮伤口分泌物组成成分的差异ꎬ 以3 年生红心杉, 洋口3 代实生苗和3 年生垂枝杉, 洋061, 洋020 无性系容器苗为研究对象ꎬ 采用液相色谱-质谱联用技术(LC-MS) 和…
Number of citations: 0 search.ebscohost.com

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